Stavudine (sodium)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

d4T sodium, also known as stavudine sodium, is an orally active nucleoside reverse transcriptase inhibitor (NRTI). It is primarily used in the treatment of HIV-1 and HIV-2 infections. Stavudine sodium inhibits the replication of mitochondrial DNA and reduces NLRP3 inflammasome activation, modulating amyloid-β autophagy .

准备方法

合成路线和反应条件: 司他夫定钠盐可以通过多步过程合成,该过程涉及将胸腺嘧啶转化为司他夫定。合成通常涉及使用保护基团和选择性脱保护步骤来获得所需产物。 反应条件通常包括使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .

工业生产方法: 司他夫定钠盐的工业生产涉及使用优化反应条件进行大规模合成,以最大限度地提高产量并最小化杂质。该过程包括严格的质量控制措施,以确保最终产品符合药品标准。 在工业环境中,通常使用先进的纯化技术,例如结晶和色谱法 .

化学反应分析

反应类型: 司他夫定钠盐会经历各种化学反应,包括氧化、还原和取代。这些反应对于其活化和掺入病毒 DNA 至关重要。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

主要产物: 从这些反应中形成的主要产物包括司他夫定的磷酸化衍生物,这些衍生物对其抗病毒活性至关重要。 这些衍生物抑制逆转录酶,阻止病毒复制 .

科学研究应用

Pharmacological Mechanism

Stavudine is a dideoxynucleoside that is phosphorylated intracellularly to its active form, stavudine triphosphate. This active metabolite competes with the natural substrate deoxyguanosine triphosphate for incorporation into viral DNA. The lack of a 3'-OH group in stavudine prevents further elongation of the DNA chain, effectively terminating viral replication .

Key Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Bioavailability | 68-104% |

| Volume of Distribution | 46 ± 21 L |

| Protein Binding | Negligible |

| Half-life | 0.8-1.5 hours |

| Renal Clearance | 272 mL/min (healthy subjects) |

Applications in HIV Treatment

Stavudine has been utilized extensively in combination antiretroviral therapy (cART) for HIV-infected patients. Its effectiveness has been demonstrated in various clinical studies:

- Clinical Efficacy : Stavudine has shown significant efficacy when used in combination with other antiretroviral agents. A study indicated that the combination of stavudine and didanosine resulted in lower mother-to-child transmission rates compared to other combinations .

- Long-term Outcomes : Prolonged use of stavudine has been associated with certain adverse effects, including lactic acidosis and hepatotoxicity. Monitoring for these effects is crucial for patients on long-term therapy .

Case Study 1: Lactic Acidosis

A notable case reported severe lactic acidosis in a 44-year-old woman with AIDS who had been treated with stavudine. Symptoms included nausea and paraplegia, leading to hospitalization. Laboratory findings indicated significant metabolic derangement, emphasizing the need for careful monitoring of patients on stavudine .

Case Study 2: Hepatotoxicity

In another case series, patients receiving stavudine exhibited mild to moderate elevations in liver enzymes, with some progressing to severe hepatotoxicity characterized by lactic acidosis and hepatic steatosis. The incidence of these conditions was notably higher among patients with pre-existing liver conditions or those taking multiple antiretroviral drugs .

Research Insights

Recent studies have focused on optimizing the delivery and formulation of stavudine to enhance its therapeutic efficacy while minimizing side effects:

- Formulation Studies : Research has explored the development of novel controlled-release formulations using sodium alginate beads to improve drug delivery and patient compliance .

- Resistance Mutations : Prolonged use of stavudine can lead to mutations associated with resistance to other antiretrovirals, necessitating careful management of treatment regimens .

作用机制

司他夫定钠盐通过与天然底物脱氧鸟苷三磷酸(dGTP)竞争来抑制 HIV-1 逆转录酶的活性。它被掺入病毒 DNA 中,导致链终止。司他夫定中缺乏 3'-OH 基团阻止了 5' 到 3' 磷酸二酯键的形成,这对于 DNA 链延长至关重要。 这会导致病毒 DNA 生长的终止 .

类似化合物:

齐多夫定 (AZT): 另一种用于治疗 HIV 的 NRTI。它也抑制逆转录酶,但其副作用谱不同。

替诺福韦 (TDF): 一种核苷酸逆转录酶抑制剂 (NtRTI),其作用机制相似,但药代动力学特性不同。

拉米夫定 (3TC): 一种对 HIV 和乙型肝炎病毒均具有更广谱活性的 NRTI.

独特性: 司他夫定钠盐独具抑制线粒体 DNA 复制和减少 NLRP3 炎症小体活性的能力。 这种双重作用使其成为抗病毒治疗和线粒体功能以及炎症研究中宝贵的化合物 .

相似化合物的比较

Zidovudine (AZT): Another NRTI used in the treatment of HIV. It also inhibits reverse transcriptase but has different side effect profiles.

Tenofovir (TDF): A nucleotide reverse transcriptase inhibitor (NtRTI) with a similar mechanism of action but different pharmacokinetic properties.

Lamivudine (3TC): An NRTI with a broader spectrum of activity against both HIV and hepatitis B virus.

Uniqueness: Stavudine sodium is unique in its ability to inhibit mitochondrial DNA replication and reduce NLRP3 inflammasome activation. This dual action makes it a valuable compound in both antiviral therapy and research on mitochondrial function and inflammation .

生物活性

Stavudine (sodium), also known as d4T, is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV-1 and HIV-2 infections. This article explores the biological activity of stavudine, focusing on its pharmacokinetics, mechanism of action, clinical implications, and safety profile, supported by data tables and relevant case studies.

Stavudine exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The drug is phosphorylated intracellularly to its active form, stavudine triphosphate, which competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The absence of a 3'-OH group in stavudine prevents further elongation of the DNA chain, effectively terminating viral replication .

Pharmacokinetics

Stavudine demonstrates rapid absorption and a high oral bioavailability ranging from 68% to 104%. It is not significantly protein-bound and is primarily eliminated unchanged through renal pathways. The pharmacokinetic parameters are summarized in Table 1.

| Parameter | Value |

|---|---|

| Bioavailability | 68-104% |

| Volume of Distribution | 46 ± 21 L |

| Half-life | 0.8-1.5 hours |

| Clearance | 272 mL/min (healthy adults) |

| 594 ± 164 mL/min (HIV-infected patients) | |

| 9.75 ± 3.76 mL/min/kg (pediatric patients) |

Pediatric Pharmacokinetics

A study focused on the pharmacokinetics of stavudine triphosphate in children found that a biphasic model best described its kinetics in peripheral blood mononuclear cells (PBMC). The study indicated that children receiving reduced doses exhibited similar pharmacokinetic profiles compared to adults, with body weight being a significant factor influencing drug clearance .

Safety Profile

Stavudine has been associated with several adverse effects, particularly mitochondrial toxicity leading to lactic acidosis and lipodystrophy. A notable study highlighted that long-term use in children could lead to increased toxicity risks compared to adults due to differences in metabolic processing .

Research Findings on Mitochondrial Effects

Research comparing the effects of stavudine and zidovudine on mitochondrial DNA revealed that both drugs could alter dNTP pools and mitochondrial function. However, stavudine was shown to have a more pronounced effect on mitochondrial toxicity, which raises concerns regarding its long-term use in HIV treatment regimens .

属性

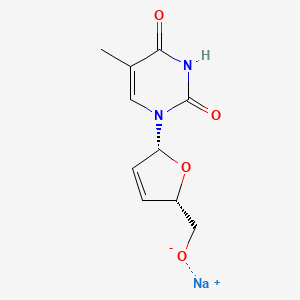

IUPAC Name |

sodium;[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N2O4.Na/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;/h2-4,7-8H,5H2,1H3,(H,11,14,15);/q-1;+1/t7-,8+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPETYOHVRRLVHG-KZYPOYLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)C[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)C[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N2NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。